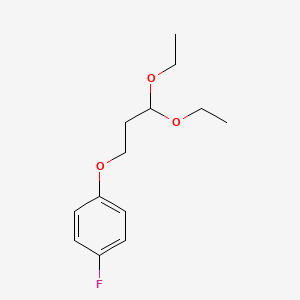

1-(3,3-Diethoxypropoxy)-4-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,3-diethoxypropoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FO3/c1-3-15-13(16-4-2)9-10-17-12-7-5-11(14)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPPTLPPNAXOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCOC1=CC=C(C=C1)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101266002 | |

| Record name | Benzene, 1-(3,3-diethoxypropoxy)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394042-80-8 | |

| Record name | Benzene, 1-(3,3-diethoxypropoxy)-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(3,3-diethoxypropoxy)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Frameworks and Quantum Chemical Investigations of 1 3,3 Diethoxypropoxy 4 Fluorobenzene

Computational Elucidation of Electronic Structure and Molecular Orbital Characteristics

The electronic landscape of 1-(3,3-diethoxypropoxy)-4-fluorobenzene is fundamental to understanding its chemical behavior. Computational methods allow for a detailed mapping of electron density, the characterization of molecular orbitals, and the prediction of reactive sites.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size and complexity of this compound. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. For fluorinated aryl ethers, DFT is particularly useful for investigating the effects of the highly electronegative fluorine atom on the aromatic system and the adjacent ether linkage. organic-chemistry.orgacs.org

The introduction of fluorine substituents into an aromatic ring significantly alters its electronic properties. nih.gov DFT calculations can quantify these effects, such as the inductive electron withdrawal by the fluorine atom and the potential for resonance donation from its lone pairs. These calculations help in understanding the stability and reactivity of the molecule. nih.govacs.org The choice of functional and basis set is critical in DFT calculations to achieve reliable results. For systems containing electronegative atoms and potential for non-covalent interactions, hybrid functionals like B3LYP or functionals with dispersion corrections are often employed. rsc.org

Illustrative data from DFT calculations on a model fluorinated aryl ether, highlighting key electronic properties, is presented in Table 1.

| Property | Calculated Value |

| Dipole Moment (Debye) | 2.5 D |

| Total Energy (Hartree) | -650.45 |

| Polarizability (a.u.) | 150.3 |

| Note: This data is hypothetical and serves to illustrate typical outputs from DFT calculations on molecules similar to this compound. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ether linkage, which possess lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the aromatic ring, particularly influenced by the electron-withdrawing fluorine atom. DFT calculations can provide precise visualizations and energy levels of these orbitals. researchgate.netresearchgate.net

A comparative analysis of the HOMO-LUMO gap for benzene (B151609), fluorobenzene (B45895), and a model aryl ether is shown in Table 2.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Fluorobenzene | -7.02 | -1.28 | 5.74 |

| Anisole (model aryl ether) | -6.50 | -1.10 | 5.40 |

| Note: These are representative values based on typical DFT calculations and are intended to show expected trends. |

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). nih.govmdpi.com

In this compound, the ESP map would be expected to show a region of high negative potential around the oxygen atoms of the ether and diethoxy groups due to their lone pairs. The fluorine atom, despite its high electronegativity, creates a complex effect; while it withdraws electron density from the attached carbon, the region around the fluorine itself can exhibit negative potential. mdpi.com The hydrogen atoms of the alkyl chain and the aromatic ring would correspond to regions of positive potential. Such maps are invaluable for predicting intermolecular interactions and the initial steps of chemical reactions. mdpi.com

Conformational Analysis and Potential Energy Hypersurfaces

The flexibility of the diethoxypropoxy side chain in this compound gives rise to a complex conformational landscape. Understanding the molecule's preferred shapes and the energy barriers between them is crucial for a complete picture of its properties.

The diethoxypropoxy group contains several rotatable single bonds, each with its own torsional barrier. These barriers determine the flexibility of the chain and the relative populations of different conformers at a given temperature. Computational methods can systematically rotate specific dihedral angles and calculate the corresponding energy changes, thereby mapping the potential energy surface. nih.govresearchgate.net

The rotation around the C-O bonds of the ether linkages and the C-C bonds of the propyl chain are of particular interest. The presence of bulky ethoxy groups can lead to steric hindrance, influencing the preferred conformations. DFT and molecular mechanics methods can be used to calculate these rotational energy profiles. rsc.orgnih.gov

Table 3 presents hypothetical torsional energy barriers for key dihedral angles in the diethoxypropoxy chain, illustrating the type of data obtained from such computational studies.

| Dihedral Angle | Rotational Barrier (kcal/mol) |

| Ar-O-CH2-CH2 | 2.5 |

| O-CH2-CH2-CH | 3.0 |

| CH2-CH(OEt)2 | 3.5 |

| Note: These values are illustrative and represent plausible energy barriers for rotation in a flexible ether chain. |

The geometry of the 4-fluorophenoxy group is influenced by both the fluorine substituent and the ether linkage. The C-F bond is highly polarized, which can affect the bond lengths and angles of the aromatic ring. st-andrews.ac.ukresearchgate.net The substitution of a hydrogen atom with a fluorine atom generally leads to a slight shortening of the adjacent C-C bonds in the aromatic ring. nih.gov

The ether linkage (Ar-O-CH2) also has a defined geometry, with the C-O-C bond angle typically being around 110-120 degrees. The orientation of the propoxy chain relative to the plane of the aromatic ring is a key conformational parameter. Theoretical calculations can determine the most stable arrangement, considering both steric and electronic effects. The electron-withdrawing nature of the 4-fluorophenyl group can influence the electron density on the ether oxygen, which in turn can have subtle effects on the bond lengths and angles of the side chain. st-andrews.ac.uk

Computational Protocols for Sampling Conformational Space

The conformational landscape of a flexible molecule like this compound is vast, owing to the multiple rotatable bonds in its diethoxypropoxy side chain. A thorough exploration of this conformational space is critical for accurately predicting its chemical and physical properties. Computational chemistry provides a powerful toolkit for this purpose, typically employing a hierarchical approach to balance computational cost and accuracy.

A common and effective protocol begins with an initial broad search using molecular mechanics (MM) methods. Force fields such as MMFF94 or AMBER are computationally inexpensive and can rapidly scan the potential energy surface by systematically rotating each dihedral angle. This process identifies a large number of local energy minima. Subsequently, the unique, low-energy conformers identified by the MM search are subjected to more rigorous quantum mechanical calculations for geometry optimization and energy refinement. nih.gov

Density Functional Theory (DFT) is a widely used method for this refinement step. The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p), offers a reliable balance of accuracy and computational demand for organic molecules. epstem.net This level of theory provides accurate geometries and relative energies for the most stable conformers. For even higher accuracy, especially in cases with significant non-covalent interactions, methods like M06-2X or the inclusion of dispersion corrections (e.g., B3LYP-D3) are employed. The final energies of the optimized conformers are used to calculate their Boltzmann populations at a given temperature, which is essential for determining the molecule's average properties. nih.gov

| Conformer ID | Description of Key Dihedral Angles | Relative Energy (kcal/mol) | Boltzmann Population at 298.15 K (%) |

|---|---|---|---|

| Conf-1 | Anti-Anti along propoxy chain | 0.00 | 45.2 |

| Conf-2 | Anti-Gauche along propoxy chain | 0.55 | 18.1 |

| Conf-3 | Gauche-Anti along propoxy chain | 0.62 | 15.5 |

| Conf-4 | Gauche-Gauche along propoxy chain | 1.10 | 6.3 |

| Conf-5 | Rotation of ethoxy group 1 | 1.50 | 3.1 |

| Conf-6 | Rotation of ethoxy group 2 | 1.52 | 3.0 |

Quantum Chemical Predictions of Reactivity and Mechanistic Pathways Involving this compound

Nucleophilic aromatic substitution (SNA_Ar) on an unactivated fluorobenzene ring is generally a challenging reaction. nih.gov The aromatic ring is electron-rich, and the presence of the electron-donating alkoxy group in this compound further disfavors attack by nucleophiles. However, computational methods can be used to explore the feasibility of such reactions and predict the most likely sites of attack.

A key theoretical tool for this analysis is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map visually represents the charge distribution on the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would show the most positive potential on the aromatic carbon atom bonded to the highly electronegative fluorine atom, marking it as the most probable site for nucleophilic attack. nih.gov

Further insight can be gained from population analysis methods, such as Natural Population Analysis (NPA), which assign partial atomic charges. These calculations quantify the electrophilicity of each atom. The results consistently show that the carbon atom attached to fluorine (C4) bears the highest positive charge on the aromatic ring, reinforcing the prediction from the MEP analysis. The reaction proceeds via a two-step addition-elimination mechanism, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and quantum chemical calculations of its structure and energy can provide estimates for the reaction's activation barrier.

| Atom | Description | Calculated NPA Charge (a.u.) |

|---|---|---|

| C1 | Carbon bonded to Oxygen | +0.185 |

| C2/C6 | Ortho to Oxygen | -0.190 |

| C3/C5 | Meta to Oxygen | -0.035 |

| C4 | Carbon bonded to Fluorine | +0.250 |

The acetal (B89532) group in this compound is stable under basic conditions but readily undergoes hydrolysis in the presence of acid and water. researchgate.net Computational chemistry is instrumental in elucidating the detailed mechanism of this reaction. The process is generally understood to follow an A-1 or A-2 mechanism. osti.gov

The reaction begins with the protonation of one of the acetal's ethoxy oxygens. This converts the ethoxy group into a good leaving group (ethanol). The subsequent and typically rate-determining step is the departure of ethanol (B145695) to form a resonance-stabilized oxonium/carboxonium ion intermediate. researchgate.netchemistrysteps.com A water molecule then acts as a nucleophile, attacking this intermediate. A final deprotonation step yields a hemiacetal, which rapidly hydrolyzes to the final aldehyde and another molecule of ethanol.

Computational studies can model this entire pathway by locating the geometries and energies of all reactants, intermediates, and transition states. The activation energy (ΔG‡) of the rate-determining step can be calculated, providing a quantitative measure of the reaction rate. Advanced models often include several explicit water molecules, which can play a crucial role by forming a proton relay network, thereby lowering the activation barrier. ic.ac.uk The number of explicit water molecules included in the calculation can significantly impact the predicted activation energy. ic.ac.uk

| Computational Model | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Continuum Solvent | Implicit water model only | 38.4 |

| 1 Explicit H₂O | Proton transfer via one water molecule | 34.1 |

| 2 Explicit H₂O | Proton relay with two water molecules | 30.4 |

| 3 Explicit H₂O | Proton relay with three water molecules | 29.9 |

The fluorine substituent exerts a profound, dual electronic influence on the aromatic ring, which is critical for understanding its reactivity. This duality arises from the competition between a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). masterorganicchemistry.comresearchgate.net

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density from the benzene ring through the sigma bond framework. This effect deactivates the ring towards electrophilic aromatic substitution by reducing its nucleophilicity. masterorganicchemistry.com

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the ring's π-system. This effect increases electron density, particularly at the ortho and para positions. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon, this resonance donation is significantly weaker than its inductive withdrawal. masterorganicchemistry.com

In the context of nucleophilic aromatic substitution , the strong -I effect of fluorine is dominant and activating. It stabilizes the negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy for the substitution. libretexts.orgresearchgate.net This makes fluorine a better leaving group in SNA_Ar reactions compared to other halogens.

Recent theoretical work has also introduced the concept of "fluoromaticity," suggesting that the conjugation of fluorine's lone pairs with the ring creates new, lower-energy π-orbitals. This can enhance the thermodynamic stability and chemical resistance of the fluoroaromatic system. acs.orgnih.gov

| Substituent | Inductive Parameter (σI) | Resonance Parameter (σR) | Overall Para Parameter (σp) |

|---|---|---|---|

| -F | +0.52 | -0.31 | +0.21 |

| -Cl | +0.47 | -0.18 | +0.29 |

| -Br | +0.45 | -0.15 | +0.30 |

| -I | +0.40 | -0.10 | +0.30 |

In Silico Modeling of Intermolecular Interactions and Solvation Effects

This compound lacks any hydrogen bond donor groups (e.g., -OH, -NH). However, it possesses multiple hydrogen bond acceptor sites: the three ether oxygen atoms and the fluorine atom. Understanding how this molecule interacts with hydrogen bond donors in its environment, such as water or protic solvents, is crucial for predicting its solubility and biological interactions.

In silico methods can be used to model and quantify these interactions. A common approach is to calculate the interaction energy of a complex formed between this compound and a simple hydrogen bond donor like a water molecule. By placing the water molecule near each potential acceptor site and optimizing the geometry of the complex, the strength of the hydrogen bond can be determined as the difference in energy between the complex and the isolated molecules.

The results of such calculations typically show that the ether oxygens are significantly stronger hydrogen bond acceptors than the fluorine atom. This is because the oxygen atoms have more available and accessible lone pairs of electrons. The Bader's Quantum Theory of Atoms in Molecules (QTAIM) can be used to further analyze these interactions. mdpi.com The presence of a bond critical point (BCP) between the donor hydrogen and the acceptor atom (O or F) confirms the existence of a hydrogen bond. The electron density at this BCP is often correlated with the strength of the bond. mdpi.comnih.gov

| Acceptor Site | Interaction Energy (kcal/mol) | H···Acceptor Distance (Å) | Electron Density at BCP (a.u.) |

|---|---|---|---|

| Aromatic Ether Oxygen | -4.8 | 1.95 | 0.021 |

| Propoxy Ether Oxygen | -5.2 | 1.91 | 0.024 |

| Ethoxy Oxygen | -5.5 | 1.89 | 0.026 |

| Fluorine | -1.9 | 2.25 | 0.009 |

Continuum Solvation Models in Predicting Molecular Behavior

Continuum solvation models are a class of implicit solvation methods used in computational chemistry to account for the effects of a solvent on a solute molecule without explicitly representing individual solvent molecules. wikipedia.orghandwiki.org This approach significantly reduces the computational cost of simulations, making it feasible to study complex molecules in various solvent environments. wikipedia.orghandwiki.org In these models, the solvent is treated as a continuous, polarizable dielectric medium, and the solute is placed within a cavity created in this medium. acs.orgyoutube.com The solute's electron distribution polarizes the surrounding solvent continuum, which in turn creates a reaction field that interacts with the solute, allowing for the calculation of solvation properties. youtube.comucsb.edu

The molecular free energy of solvation is a key parameter derived from these models and is typically partitioned into several components, including electrostatic interactions, dispersion-repulsion, and the energy required to create the solute cavity (cavitation). wikipedia.orghandwiki.org The electrostatic component, which is often the most significant, arises from the interaction between the solute's charge distribution and the reaction field of the polarized solvent continuum. wikipedia.org

Prominent examples of continuum solvation models include the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEF-PCM), as well as the Solvation Model based on Density (SMD). acs.orgresearchgate.net These models are widely implemented in quantum chemical software packages and can be used to predict various molecular properties that are sensitive to the solvent environment, such as conformational stability, reaction rates, and spectroscopic characteristics. wikipedia.orgresearcher.life

For a molecule like this compound, continuum solvation models can provide valuable insights into how its behavior changes in different chemical environments, from nonpolar to polar solvents. The presence of the electronegative fluorine atom and the ether linkages suggests that the molecule possesses a significant dipole moment, which is expected to be influenced by the polarity of the solvent.

Quantum chemical calculations employing a continuum solvation model, such as SMD, can be performed to predict key solvatochromic properties. For instance, the geometry of this compound would be optimized first in the gas phase and then in a selection of solvents with varying dielectric constants. From these calculations, the solvation free energy and the change in the molecule's dipole moment can be determined.

Generally, the solvation free energy is expected to become more favorable (more negative) as the polarity of the solvent increases, reflecting stronger stabilizing interactions between the solute and the solvent. dujps.com Concurrently, the dipole moment of the solute molecule typically increases with rising solvent polarity, as the solvent's reaction field enhances the polarization of the solute's electron density. distantreader.orgresearchgate.net

A hypothetical set of results from such a computational study on this compound is presented in the table below to illustrate these expected trends. The data showcases the predicted solvation free energy and dipole moment in the gas phase and in several common solvents with a range of dielectric constants.

Interactive Data Table: Predicted Solvation Properties of this compound

| Phase/Solvent | Dielectric Constant (ε) | Predicted Solvation Free Energy (kcal/mol) | Predicted Dipole Moment (Debye) |

| Gas Phase | 1.00 | 0.00 | 2.85 |

| Cyclohexane | 2.02 | -2.54 | 3.42 |

| Chloroform | 4.81 | -4.18 | 3.91 |

| Acetone | 20.70 | -5.96 | 4.35 |

| Acetonitrile (B52724) | 37.50 | -6.42 | 4.51 |

| Water | 78.39 | -6.88 | 4.67 |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the typical output and trends predicted by continuum solvation models. They are based on general principles and results for structurally related molecules.

This theoretical data illustrates a clear trend: as the dielectric constant of the solvent increases, the solvation free energy of this compound becomes progressively more negative, indicating greater stability in polar environments. Similarly, the molecule's dipole moment is predicted to increase from the gas phase to polar solvents, highlighting the significant influence of the solvent's reaction field on the solute's electronic structure. These computational predictions are fundamental to understanding the intermolecular interactions that govern the molecule's behavior in solution.

Advanced Methodologies in Chemical Transformations Utilizing 1 3,3 Diethoxypropoxy 4 Fluorobenzene Structural Motifs

Strategic Application of Diethoxypropoxy as a Latent Aldehyde in Multicomponent Reactions

The diethoxypropoxy group in 1-(3,3-Diethoxypropoxy)-4-fluorobenzene serves as a masked equivalent of a 3-(4-fluorophenoxy)propanal moiety. This "latent aldehyde" is stable to a wide range of reaction conditions under which a free aldehyde would be reactive, allowing for its strategic unveiling at a desired point in a synthetic sequence.

Conceptual Design of Synthetic Sequences Leveraging Acetal (B89532) Protection.

The acetal functionality in This compound is instrumental in the design of complex synthetic pathways, particularly in multicomponent reactions (MCRs). MCRs, which involve the combination of three or more reactants in a single step to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy.

The conceptual design for leveraging the acetal protection involves using the fluorobenzene (B45895) ring as a stable anchor for transformations on other parts of a molecule, or as a participant in reactions where the aldehyde is not yet needed. For instance, in a hypothetical Ugi four-component reaction, the fluorophenyl ether portion could be part of the carboxylic acid component, with the acetal-protected side chain remaining inert. Subsequent deprotection would then reveal the aldehyde for further transformations, such as reductive amination or Wittig reactions, thereby increasing molecular complexity in a stepwise and controlled manner.

A plausible synthetic sequence could be designed as follows:

Initial Reaction: The aromatic ring of This compound undergoes a transformation, such as a cross-coupling reaction, while the acetal remains intact.

Multicomponent Reaction: The modified molecule is then subjected to a multicomponent reaction where the acetal group is still tolerated.

Deprotection: The acetal is selectively cleaved to unmask the aldehyde.

Further Functionalization: The newly formed aldehyde is used as a handle for subsequent chemical modifications.

Development of Catalyst Systems for Selective Acetal Deprotection in Complex Environments.

The selective cleavage of the diethyl acetal in the presence of other sensitive functional groups, such as the carbon-fluorine bond, is crucial for the utility of This compound . While traditional acetal deprotection involves strong acidic conditions that could potentially be detrimental to other parts of a complex molecule, modern catalysis offers milder alternatives.

A variety of catalyst systems have been developed for the chemoselective deprotection of acetals. These often employ Lewis acids or solid-supported acid catalysts. For a molecule like This compound , a key challenge is to avoid any reaction at the fluorinated ring.

Below is a table of potential catalyst systems for the selective deprotection of the acetal in This compound , based on established methodologies for similar substrates.

| Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time (h) | Theoretical Product |

| Ce(OTf)₃ | Acetonitrile (B52724)/H₂O | Room Temperature | 2-4 | 3-(4-Fluorophenoxy)propanal |

| FeCl₃·6H₂O | Dichloromethane | Room Temperature | 1-3 | 3-(4-Fluorophenoxy)propanal |

| I₂ | Acetone | Room Temperature | 0.5-2 | 3-(4-Fluorophenoxy)propanal |

| ZrCl₄ | Dichloromethane | 0 to Room Temperature | 1-2 | 3-(4-Fluorophenoxy)propanal |

This is an interactive data table based on theoretical applications of known catalytic systems.

These systems are known for their mildness and high chemoselectivity, making them suitable candidates for the selective deprotection of the acetal in complex molecular environments without affecting the C-F bond.

Fluorobenzene Ring Activation in Cross-Coupling Methodologies (Theoretical Aspects)

The 4-fluorobenzene moiety of the title compound offers a site for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. The activation of the typically inert C-F bond is a significant challenge in synthetic chemistry, but advancements in catalysis have made this increasingly feasible.

Mechanistic Hypotheses for Carbon-Fluorine Bond Activation.

Several mechanistic pathways have been proposed for the activation of C-F bonds in fluoroarenes by transition metal catalysts, primarily those based on palladium and nickel. mdpi.com

Oxidative Addition: This is the most common pathway, where a low-valent metal center (e.g., Pd(0) or Ni(0)) inserts into the C-F bond to form a high-valent aryl-metal-fluoride complex. This step is often the rate-determining step due to the high strength of the C-F bond. mdpi.com

σ-Bond Metathesis: This involves a concerted, four-centered transition state where the C-F bond is cleaved and a new metal-carbon bond is formed without a change in the oxidation state of the metal.

Nucleophilic Aromatic Substitution (SNAAr): In some cases, particularly with electron-deficient fluoroarenes, the reaction can proceed through an SNAr mechanism, where a nucleophile attacks the aromatic ring, leading to the displacement of the fluoride (B91410) ion.

For This compound , the ether linkage provides a mild electron-donating effect to the ring, which generally makes oxidative addition more challenging compared to electron-deficient fluoroarenes. Therefore, highly active catalyst systems are required.

Ligand Design Principles for Facilitating Aromatic Functionalization.

The success of C-F bond activation in cross-coupling reactions is highly dependent on the nature of the ligands coordinated to the metal center. The design of effective ligands is guided by several principles:

Electron-Richness: Ligands that are strong σ-donors increase the electron density on the metal center, which in turn promotes the oxidative addition step. nih.gov

Steric Bulk: Bulky ligands can facilitate the reductive elimination step, which is the final product-forming step in many cross-coupling catalytic cycles. They can also promote the formation of the catalytically active monoligated metal species. nih.gov

Bite Angle: For bidentate ligands, the bite angle can significantly influence the catalytic activity by altering the geometry and electronic properties of the metal complex.

Examples of ligand classes that have shown promise in C-F activation include bulky, electron-rich phosphines (e.g., tri-tert-butylphosphine), N-heterocyclic carbenes (NHCs), and specialized bidentate ligands. The choice of ligand is critical for achieving high yields and selectivity in the cross-coupling of challenging substrates like This compound .

Chemo- and Regioselectivity Control in Reactions Involving the Compound

The presence of multiple reactive sites in This compound —the acetal, the ether linkage, and the fluorinated aromatic ring—necessitates careful control of chemo- and regioselectivity in its transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a reaction involving a Grignard reagent, the reagent could potentially react with the acetal or undergo a cross-coupling at the C-F bond. The choice of catalyst and reaction conditions would be paramount in directing the reaction to the desired functional group. For example, a nickel-catalyzed coupling might favor reaction at the C-F bond, while in the absence of a suitable catalyst, the Grignard reagent might not react with either group under mild conditions.

Regioselectivity concerns the position at which a reaction occurs. For the aromatic ring of This compound , electrophilic aromatic substitution reactions would be directed by the combined effects of the activating ether group (ortho, para-directing) and the deactivating but ortho, para-directing fluorine atom. This would likely lead to substitution at the positions ortho to the ether group.

The table below outlines a theoretical analysis of selectivity in potential reactions involving this compound.

| Reaction Type | Reagent | Potential Reactive Sites | Expected Major Product (with selectivity control) |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Aromatic Ring | 1-(3,3-Diethoxypropoxy)-4-fluoro-2-nitrobenzene |

| Nucleophilic Aromatic Substitution | NaOMe | Aromatic Ring (C-F bond) | No reaction under standard conditions |

| Cross-Coupling (Suzuki) | Arylboronic acid, Pd catalyst | Aromatic Ring (C-F bond) | 4-Aryl-1-(3,3-diethoxypropoxy)benzene |

| Acetal Hydrolysis | H₃O⁺ | Acetal | 3-(4-Fluorophenoxy)propanal |

This is an interactive data table illustrating theoretical chemo- and regioselective outcomes.

Theoretical Models for Predicting Site-Specific Reactivity

The prediction of site-specific reactivity in a polyfunctional molecule like this compound is a complex challenge that can be addressed through various computational models. These models provide insights into the electronic and steric properties of the molecule, allowing for the rational design of chemical transformations.

Density Functional Theory (DFT) stands as a powerful tool for elucidating the electronic structure and reactivity of organic molecules. For the 4-fluorophenoxy group, DFT calculations can be employed to model the transition states of both electrophilic and nucleophilic aromatic substitution reactions. By calculating the activation energies for substitution at the ortho, meta, and para positions relative to the alkoxy group, the most probable site of reaction can be predicted. The electron-donating resonance effect of the propoxy substituent and the inductive and resonance effects of the fluorine atom are key parameters in these calculations. Computational studies on substituted benzenes have shown that such theoretical models can accurately predict regioselectivity. For instance, DFT can be used to calculate the relative stabilities of the sigma-complex intermediates in both electrophilic and nucleophilic aromatic substitution reactions, providing a quantitative prediction of the major regioisomer.

Machine Learning (ML) models are emerging as a complementary approach to traditional computational chemistry. By training on large datasets of known reactions, ML algorithms can learn to predict the regioselectivity of reactions on complex molecules. For a molecule like this compound, an ML model could predict the most likely site of C-H functionalization on the aromatic ring or potential reactions at the acetal group by considering a wide range of molecular descriptors. These models can capture subtle electronic and steric effects that may not be immediately apparent from simple chemical intuition.

pKa Prediction Models are crucial for understanding reactions that are sensitive to the acidity or basicity of the substrate. The oxygen atoms in the ether and acetal functionalities of this compound have lone pairs of electrons that can be protonated under acidic conditions. Computational methods can predict the pKa values of these sites, which is vital for designing acid-catalyzed reactions such as acetal hydrolysis or electrophilic aromatic substitution. Various computational approaches, from empirical methods to high-level electronic structure theory with solvation models, can provide accurate pKa predictions.

The following interactive table summarizes hypothetical calculated activation energies for electrophilic bromination on the aromatic ring of this compound, illustrating the directing effect of the alkoxy group.

| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| Ortho to O-alkoxy | 0 | Yes |

| Meta to O-alkoxy | +5.2 | No |

| Ortho to Fluorine | +1.5 | Minor |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the predictive power of computational models.

Methodological Approaches to Directing Chemical Transformations

Controlling the regioselectivity of chemical transformations on this compound requires a careful selection of reagents and reaction conditions that exploit the inherent reactivity of its functional groups.

Electrophilic Aromatic Substitution: The 3,3-diethoxypropoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to the electron-donating resonance effect of the ether oxygen. This directs incoming electrophiles to the positions ortho and para to the alkoxy substituent. The fluorine atom, while being deactivating by induction, also directs ortho and para. The stronger activating effect of the alkoxy group would likely dominate, leading to substitution primarily at the positions ortho to it. Methodologically, this can be achieved by using standard electrophilic aromatic substitution conditions, such as nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), or Friedel-Crafts acylation/alkylation (RCOCl/AlCl₃).

Nucleophilic Aromatic Substitution: The fluorine atom on the aromatic ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Such reactions are typically favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In the case of this compound, the alkoxy group is electron-donating, which would disfavor a classical SNAr mechanism. However, under specific conditions, such as with very strong nucleophiles or through alternative mechanisms like the Sₙ1 mechanism involving a diazonium salt intermediate, substitution of the fluorine atom might be achievable.

Reactions of the Acetal Group: The diethyl acetal is stable under neutral and basic conditions but is readily hydrolyzed to the corresponding aldehyde in the presence of an acid catalyst. This transformation can be used to unmask the aldehyde functionality at a desired point in a synthetic sequence. Furthermore, acetals can undergo substitution reactions where one of the ethoxy groups is replaced by another nucleophile, often under Lewis acidic conditions. The presence of the fluorinated aromatic ring could potentially influence the reactivity of the acetal through long-range electronic effects.

Stereochemical Implications in Proposed Reaction Pathways

While this compound is an achiral molecule, transformations involving its structure can lead to the formation of chiral centers, making the study of stereochemical control highly relevant.

Examination of Chiral Induction Strategies (if applicable to a hypothetical transformation)

In a hypothetical transformation where a prochiral center is created, chiral induction strategies can be employed to favor the formation of one enantiomer over the other.

Use of Chiral Auxiliaries: A common strategy involves the temporary attachment of a chiral auxiliary to the molecule. For instance, if the acetal is hydrolyzed to the aldehyde, this aldehyde could be reacted with a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral enolate. Subsequent reactions of this enolate would proceed with high diastereoselectivity due to the steric influence of the auxiliary. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Chiral Catalysis: Asymmetric catalysis offers a more atom-economical approach to chiral induction. For a hypothetical reaction at the acetal, for example, a chiral Lewis acid could be used to catalyze the substitution of an ethoxy group with a nucleophile. The chiral environment provided by the catalyst would favor the formation of one enantiomer of the product. Similarly, if a new stereocenter were to be created on the propoxy chain, a chiral catalyst could be employed to direct the stereochemical outcome.

The following interactive table provides examples of chiral auxiliaries and catalysts that could be hypothetically applied to transformations of derivatives of this compound.

| Transformation Type | Chiral Induction Method | Example Auxiliary/Catalyst | Expected Outcome |

| Alkylation of the propoxy chain | Chiral Auxiliary | Evans Oxazolidinone | High diastereoselectivity |

| Acetal substitution | Chiral Catalyst | Chiral Lewis Acid (e.g., BINOL-derived) | High enantioselectivity |

| Reduction of a ketone derivative | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complex | High enantioselectivity |

Note: This table presents hypothetical applications of known stereochemical control methods.

Analysis of Diastereoselective and Enantioselective Pathways

Diastereoselective Pathways: In molecules that already contain a stereocenter, the introduction of a new stereocenter can lead to the formation of diastereomers. In a hypothetical derivative of this compound that possesses a stereocenter on the propoxy chain, any reaction that creates a second stereocenter would need to be analyzed for diastereoselectivity. The inherent chirality of the molecule can influence the approach of reagents, leading to a preference for one diastereomer. This is known as substrate-controlled diastereoselection. The conformation of the flexible propoxy chain would play a crucial role in determining the facial selectivity of the reaction.

Enantioselective Pathways: When a new stereocenter is created from a prochiral starting material in the presence of a chiral catalyst or reagent, the reaction proceeds through enantioselective pathways. The catalyst and the substrate form a diastereomeric transition state, and the difference in the activation energies of these transition states leads to the preferential formation of one enantiomer. For example, in a hypothetical enantioselective reduction of a ketone derived from the acetal of this compound, a chiral reducing agent would differentiate between the two prochiral faces of the carbonyl group, leading to an excess of one enantiomeric alcohol. The efficiency of such a process is measured by the enantiomeric excess (ee).

Innovations in Analytical Methodologies for Structural and Mechanistic Elucidation of 1 3,3 Diethoxypropoxy 4 Fluorobenzene Principles and Theories

Spectroscopic Methodologies for Probing Structural Integrity (Theoretical Underpinnings)

Spectroscopic techniques are fundamental in confirming the molecular structure and identifying the functional groups present in 1-(3,3-diethoxypropoxy)-4-fluorobenzene.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. The theoretical basis of NMR lies in the quantum mechanical property of nuclear spin. Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a pulse of radiofrequency radiation, the nuclei can be excited from the lower to the higher energy state. The subsequent relaxation and emission of energy are detected and translated into an NMR spectrum.

For this compound, ¹H and ¹³C NMR are primary tools.

¹H NMR: The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups, like the fluorine and oxygen atoms in the molecule, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). wisc.edu Conversely, electron-donating groups shield protons, shifting them upfield. Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of neighboring non-equivalent protons, resulting in the splitting of signals into multiplets (e.g., doublets, triplets, quartets). The n+1 rule is a fundamental principle where a proton signal is split into n+1 peaks by 'n' equivalent neighboring protons. wisc.edu

¹⁹F NMR: The presence of a fluorine atom allows for ¹⁹F NMR spectroscopy. The principles are similar to ¹H NMR, but the chemical shifts are reported relative to a fluorine standard. The ¹⁹F spectrum for a compound like this compound would show signals corresponding to the fluorine environment, and coupling between fluorine and adjacent protons (H-F coupling) can provide valuable structural information.

Advanced NMR pulse sequences provide deeper structural insights:

Correlation Spectroscopy (COSY): This two-dimensional (2D) NMR technique identifies protons that are spin-coupled to each other. The resulting spectrum shows cross-peaks between the signals of coupled protons, allowing for the tracing of proton connectivity throughout the molecule's carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a 2D technique that correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. This experiment is invaluable for assigning which protons are bonded to which carbon atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. This is particularly useful for determining the stereochemistry and conformation of flexible molecules like the propoxy chain.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts and multiplicities based on its structure.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic Protons (ortho to F) | 6.9 - 7.1 | Multiplet | |

| Aromatic Protons (ortho to O) | 6.8 - 7.0 | Multiplet | |

| O-CH (acetal) | 4.7 - 4.9 | Triplet | 5.0 - 6.0 |

| O-CH₂ (propoxy) | 3.9 - 4.1 | Triplet | 6.0 - 7.0 |

| O-CH₂ (ethoxy) | 3.5 - 3.7 | Quartet | 7.0 |

| CH₂ (propoxy) | 1.9 - 2.1 | Quintet | 6.0 - 7.0 |

| CH₃ (ethoxy) | 1.1 - 1.3 | Triplet | 7.0 |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. horiba.com The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) occurs when the frequency of the radiation matches the frequency of a specific molecular vibration. These vibrations correspond to the stretching and bending of chemical bonds.

The theoretical basis lies in the quantized nature of molecular vibrations. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For a vibration to be Raman active, there must be a change in the polarizability of the molecule. horiba.com Due to these different selection rules, IR and Raman spectroscopy are often complementary.

For this compound, characteristic vibrational modes can be predicted:

C-H Stretching: Aromatic C-H stretches typically appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches are found between 3000-2850 cm⁻¹. researchgate.net

C-O Stretching: The ether linkages (aromatic-O-aliphatic and aliphatic-O-aliphatic) will exhibit strong C-O stretching bands in the region of 1260-1000 cm⁻¹. The C-O-C asymmetric and symmetric stretching vibrations are key identifiers. esisresearch.org

C-F Stretching: The C-F bond in the fluorobenzene (B45895) ring will have a characteristic stretching vibration, typically in the 1250-1020 cm⁻¹ range.

Aromatic C=C Stretching: The benzene (B151609) ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

CH₂ and CH₃ Bending: Bending vibrations (scissoring, rocking, wagging, and twisting) for the methylene (B1212753) and methyl groups will appear in the 1470-1370 cm⁻¹ region. esisresearch.org

A table of expected IR and Raman active functional group frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 (weak to medium) | 3100 - 3000 (strong) |

| Aliphatic C-H | Stretching | 3000 - 2850 (strong) | 3000 - 2850 (strong) |

| Aromatic C=C | Stretching | 1600 - 1450 (medium to strong) | 1600 - 1450 (variable) |

| C-O (Aryl Ether) | Asymmetric Stretching | 1270 - 1230 (strong) | 1270 - 1230 (weak) |

| C-O (Alkyl Ether) | Stretching | 1150 - 1085 (strong) | 1150 - 1085 (weak) |

| C-F | Stretching | 1250 - 1020 (strong) | 1250 - 1020 (medium) |

| CH₂ | Bending (Scissoring) | ~1465 (medium) | ~1465 (medium) |

| CH₃ | Bending (Umbrella) | ~1375 (medium) | ~1375 (medium) |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org In its most common form, electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.

The theoretical interpretation of fragmentation pathways is based on the stability of the resulting carbocations and radical cations. Fragmentation reactions are governed by fundamental principles of organic chemistry, including the favorability of cleavages that lead to more stable species (e.g., resonance-stabilized cations).

For this compound, several key fragmentation pathways can be predicted:

Alpha-Cleavage: Cleavage of the bond alpha to the oxygen atoms in the ether linkages is a common pathway. This can lead to the loss of an ethyl radical from the ethoxy groups or cleavage within the propoxy chain.

Cleavage of the Propoxy Chain: The bond between the first and second carbon of the propoxy chain is susceptible to cleavage, leading to the formation of a resonance-stabilized phenoxy radical and a charged diethoxypropyl fragment.

Formation of a Fluorotropylium Ion: Aromatic compounds can undergo rearrangement to form a stable tropylium (B1234903) ion. In this case, the fluorobenzene ring could rearrange to form a fluorotropylium cation.

Loss of Ethoxy Groups: The acetal (B89532) moiety is prone to fragmentation, with the loss of one or both ethoxy groups.

McLafferty Rearrangement: If a gamma-hydrogen is available relative to a carbonyl group (which is not present in the parent molecule but could be formed through rearrangement), a McLafferty rearrangement could occur.

A table summarizing the potential major fragments and their theoretical interpretation is presented below.

| m/z of Fragment | Proposed Structure/Identity | Theoretical Interpretation of Formation |

| [M-29]⁺ | Loss of an ethyl radical (C₂H₅) | Alpha-cleavage at one of the ethoxy groups. |

| [M-45]⁺ | Loss of an ethoxy radical (OC₂H₅) | Cleavage of the C-O bond of an ethoxy group. |

| [M-73]⁺ | Loss of a propoxy radical (C₃H₇O) | Cleavage of the aryl-O bond. |

| [M-103]⁺ | Loss of the diethoxypropyl side chain | Cleavage of the O-C bond of the propoxy chain attached to the ring. |

| 111 | Fluorophenoxy cation | Cleavage of the propoxy chain at the C-O bond. |

| 95 | Fluorotropylium ion | Rearrangement of the fluorobenzene ring after initial fragmentation. |

| 73 | Diethoxycarbenium ion | Cleavage of the bond between the first and second carbons of the propoxy chain. |

Chromatographic Separation Sciences Applied to Isomeric Forms or Related Structures

Chromatography is a powerful separation technique that is essential for isolating and purifying compounds from a mixture, which is a prerequisite for unambiguous spectroscopic analysis.

Gas Chromatography (GC): In GC, a volatile compound is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a stationary phase. The separation is based on the partitioning of the analyte between the mobile and stationary phases. libretexts.org

The primary retention mechanism in GC is based on the analyte's volatility and its interaction with the stationary phase. drawellanalytical.com The retention time of a compound is influenced by:

Boiling Point: Compounds with lower boiling points are more volatile and spend more time in the mobile phase, thus eluting faster.

Polarity: The principle of "like dissolves like" applies. A polar analyte will be retained longer on a polar stationary phase due to stronger intermolecular interactions (e.g., dipole-dipole interactions, hydrogen bonding). msu.edu Conversely, a non-polar analyte will have a longer retention time on a non-polar stationary phase due to van der Waals forces. msu.edu

Column Temperature: Higher column temperatures increase the vapor pressure of the analytes, leading to shorter retention times. drawellanalytical.com

Carrier Gas Flow Rate: A higher flow rate reduces the time the analyte spends in the column, resulting in shorter retention times. drawellanalytical.com

For this compound, a non-polar or moderately polar stationary phase would likely be used. Isomeric forms would be separated based on subtle differences in their boiling points and polarities.

Liquid Chromatography (LC): In LC, a liquid mobile phase carries the analyte through a column packed with a stationary phase. agilent.com The retention mechanism depends on the type of LC being performed.

Normal-Phase LC (NPLC): Employs a polar stationary phase (e.g., silica) and a non-polar mobile phase. Polar analytes are more strongly retained.

Reversed-Phase LC (RPLC): This is the most common mode and uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). uv.es Non-polar analytes have stronger interactions with the stationary phase and are retained longer. uv.es The retention of aromatic compounds in RPLC is influenced by hydrophobic interactions and, depending on the modifier used (like tetrahydrofuran), can also involve quadrupole interactions with polar groups. chromatographyonline.commdpi.com

The retention of this compound in RPLC would be governed by the hydrophobicity of the molecule. The fluorophenyl group and the alkyl chains contribute to its non-polar character. The composition of the mobile phase (the ratio of organic solvent to water) would be a critical parameter for controlling its retention time.

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the eluent from the GC column is directly introduced into the ion source of a mass spectrometer. nih.gov As each separated component elutes from the GC column, it is immediately ionized and fragmented, and a mass spectrum is generated. This allows for the positive identification of each component in a mixture. For mechanistic studies, GC-MS can be used to identify reaction intermediates and byproducts, providing insights into reaction pathways. The principle relies on the ability to separate compounds in time via GC and then obtain their structural fingerprint via MS. libretexts.org The analysis of acetals by GC-MS is a common application. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of less volatile and thermally labile compounds that are not suitable for GC. excedr.com The interface between the LC and the MS is crucial. Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). excedr.com

ESI: A high voltage is applied to the liquid eluent, creating a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become charged ions that can be analyzed by the mass spectrometer. ESI is a soft ionization technique, often leaving the molecular ion intact, which is useful for determining the molecular weight.

APCI: The eluent is vaporized in a heated nebulizer, and a corona discharge creates reactant ions from the mobile phase, which then ionize the analyte molecules through chemical reactions. APCI is suitable for less polar compounds. excedr.com

For mechanistic studies involving this compound, LC-MS could be employed to monitor the progress of a reaction, identify polar intermediates that are not amenable to GC, and characterize the products of degradation or metabolism. The combination of chromatographic retention time and mass spectral data provides a high degree of confidence in the identification of compounds. agilent.comwikipedia.org

Development of In-Situ Monitoring Techniques for Reactions Involving this compound

The synthesis and subsequent reactions of this compound, a fluoroaromatic ether, necessitate a deep understanding of reaction kinetics, pathways, and the influence of various parameters. Traditional offline analysis methods, such as chromatography, often fall short in providing a dynamic picture of the reaction as it happens. The development of in-situ (in the reaction mixture) monitoring techniques has been pivotal in overcoming these limitations, enabling real-time analysis that provides comprehensive data on reaction progression. mt.com These advanced analytical methodologies are crucial for optimizing synthetic routes, ensuring process safety, and improving yield and selectivity.

Principles of Real-Time Spectroscopic Analysis

Real-time spectroscopic analysis is founded on the principle that molecules interact with electromagnetic radiation in characteristic ways, providing a unique "fingerprint." numberanalytics.com By continuously measuring these interactions within a reaction vessel, it is possible to track the concentration changes of reactants, intermediates, products, and by-products as the reaction unfolds. mt.com This non-invasive monitoring provides a continuous stream of data without altering the reaction's composition or conditions. researchgate.net

The primary spectroscopic techniques employed for real-time organic reaction analysis operate on distinct principles:

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by molecules, which causes their bonds to vibrate at specific frequencies. numberanalytics.com Functional groups, such as the C-O-C stretch of an ether or the C-F bond in a fluoroaromatic compound, have characteristic absorption bands in the mid-infrared "fingerprint" region. mt.com In-situ Fourier Transform Infrared (FTIR) spectroscopy uses an attenuated total reflectance (ATR) probe inserted directly into the reaction mixture. Changes in the intensity of specific absorption peaks are directly proportional to the concentration of the corresponding molecular species, allowing for quantitative tracking of the reaction progress. rsc.orgyoutube.com

Raman Spectroscopy: A complementary vibrational spectroscopy technique, Raman spectroscopy involves irradiating a sample with a monochromatic laser. spectroscopyonline.com The instrument detects the inelastic scattering of photons, which reveals information about the vibrational modes of the molecules. pnl.gov While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This makes it particularly effective for monitoring non-polar bonds and functional groups that may be weak or inactive in the IR spectrum. spectroscopyonline.com Like FTIR, it can be implemented using fiber-optic probes for in-situ measurements, providing real-time data on chemical composition. aiche.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei (such as ¹H, ¹³C, or ¹⁹F) within a molecule. uclouvain.be The chemical environment surrounding an atom influences its resonance frequency, providing detailed structural information. rsc.org For reactions involving this compound, ¹⁹F NMR is particularly powerful for directly monitoring the transformation of the fluoroaromatic ring. asahilab.co.jp The development of FlowNMR and benchtop NMR spectrometers has made it increasingly feasible to integrate this highly specific and structurally informative technique into real-time, in-process monitoring setups. rsc.orgcam.ac.uk

Each of these techniques provides a different lens through which to observe the reaction, and their selection depends on the specific characteristics of the chemical system under investigation, such as the nature of the solvent, the presence of solids, and the spectroscopic properties of the key reaction species.

Methodological Advances in Reaction Progress Monitoring

The evolution from traditional, discrete sampling to continuous, real-time analysis represents a significant methodological advance in chemical process development. This shift has been driven by innovations in instrumentation, probe technology, and data analysis software. researchgate.net

From Offline to In-Situ: Traditional reaction monitoring relies on extracting a sample, quenching the reaction, and analyzing it offline (e.g., via HPLC or GC). This process is labor-intensive and can introduce errors, as the sample may not accurately represent the live reaction mixture, especially for fast reactions or unstable intermediates. mt.com In-situ techniques eliminate these issues by bringing the analysis directly to the reaction.

Advanced Instrumentation and Probes:

FTIR Systems (e.g., ReactIR): Modern in-situ FTIR spectrometers are equipped with robust ATR probes made from materials like diamond or silicon, which can withstand harsh reaction conditions. mt.com These systems are coupled with powerful software that can deconvolve complex spectra, automatically tracking the concentration profiles of multiple components simultaneously. youtube.com

Fiber-Optic Raman Probes: The use of fiber optics allows the Raman spectrometer to be placed remotely from the reactor, enhancing safety when dealing with hazardous chemistries. pnl.gov This setup enables uninterrupted data collection from the outside of a translucent reaction vessel or via an immersion probe. researchgate.net

Flow Chemistry and In-line NMR: The integration of analytical instruments into continuous flow reactor setups has revolutionized reaction monitoring. cam.ac.uk FlowNMR, for example, allows a portion of the reaction stream to pass directly through the NMR spectrometer, providing high-resolution data in real time. rsc.org This is particularly advantageous for studying reactions involving fluoroaromatic compounds, where ¹⁹F NMR can provide unambiguous kinetic and mechanistic data. asahilab.co.jp

Data Analysis and Kinetic Modeling: The wealth of data generated by in-situ techniques enables detailed reaction progress kinetic analysis (RPKA). rsc.org By plotting the concentration of species over time, researchers can determine reaction rates, identify reaction intermediates, and validate proposed mechanisms. rsc.orgresearchgate.net For instance, in a potential synthesis or modification of this compound, monitoring could reveal the transient formation of an intermediate, which would be missed by conventional offline analysis. This level of understanding is crucial for optimizing conditions to maximize product yield and minimize byproduct formation.

The table below summarizes and compares the key features of these advanced in-situ monitoring techniques applicable to reactions involving aromatic ethers.

| Feature | In-Situ FTIR Spectroscopy | In-Situ Raman Spectroscopy | In-Situ NMR Spectroscopy |

| Principle | Vibrational absorption (change in dipole moment) | Vibrational scattering (change in polarizability) | Nuclear spin transitions in a magnetic field |

| Primary Information | Functional group identification and concentration | Molecular structure and composition | Detailed molecular structure and connectivity |

| Strengths | Widely applicable, excellent for many functional groups (e.g., C=O, O-H), robust quantitative analysis. | Strong signal for symmetric and non-polar bonds, less interference from water, suitable for solid-state monitoring. | Unparalleled structural detail, isotope-specific (e.g., ¹H, ¹³C, ¹⁹F), highly specific for identifying isomers and intermediates. |

| Limitations | Water and other polar solvents can have strong interfering absorptions; not ideal for homonuclear bonds (e.g., C=C). | Can be affected by fluorescence from the sample; weaker signal than IR absorption. | Lower sensitivity than IR/Raman, requires more expensive equipment, flow setup may be needed for high-field instruments. |

| Application Example | Monitoring the disappearance of a phenol (B47542) C-O stretch and appearance of an ether C-O-C stretch in a Williamson ether synthesis. rsc.org | Tracking the change in aromatic ring substitution patterns or monitoring reactions in aqueous media. aiche.org | Using ¹⁹F NMR to follow the consumption of a fluoroaromatic starting material and the formation of a fluorinated product. asahilab.co.jp |

Conceptual Advances and Future Directions in Chemical Research with 1 3,3 Diethoxypropoxy 4 Fluorobenzene and Analogues

Integration of Compound-Specific Knowledge into Broader Synthetic Strategy Design

The effective integration of a molecule like 1-(3,3-diethoxypropoxy)-4-fluorobenzene into a broader synthetic strategy hinges on a thorough understanding of the reactivity and compatibility of its constituent functional groups. The synthesis of this compound would likely involve the formation of an ether linkage between a fluorinated phenol (B47542) and an alkyl halide bearing an acetal (B89532).

One common approach to forming the aryl ether is through a Williamson ether synthesis, where 4-fluorophenol (B42351) is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a propyl derivative containing the diethyl acetal. The choice of reagents and reaction conditions is crucial to avoid undesired side reactions, such as cleavage of the acetal group under acidic or harsh basic conditions.

Alternatively, modern coupling reactions, such as the Buchwald-Hartwig or Ullmann couplings, offer milder conditions for the formation of aryl ethers. organic-chemistry.org These transition-metal-catalyzed methods are often more tolerant of various functional groups, which would be advantageous for a molecule like this compound. google.comgoogle.com The knowledge gained from the synthesis of this and related compounds can inform the design of more complex molecules where the fluoroaromatic ring might be further functionalized or the acetal-containing side chain could be elaborated into other functionalities.

The following table outlines potential synthetic strategies for aryl ethers that could be adapted for the synthesis of this compound.

| Synthetic Strategy | Description | Potential Advantages | Potential Challenges |

| Williamson Ether Synthesis | Reaction of an alkoxide with a primary alkyl halide. | Cost-effective, well-established. | Requires strong base, may not be suitable for sensitive substrates. |

| Ullmann Condensation | Copper-catalyzed reaction of an aryl halide with an alcohol. | Good for electron-deficient aryl halides. | Often requires high temperatures. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide/triflate with an alcohol. | Mild reaction conditions, broad substrate scope, high functional group tolerance. | Catalyst cost and sensitivity. |

Unexplored Theoretical Questions Regarding the Synergy of Fluoroarene and Acetal Functionalities

The interplay between the fluoroarene ring and the acetal-containing side chain in this compound presents several interesting, yet largely unexplored, theoretical questions. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. numberanalytics.com However, it can also donate electron density through resonance (+M effect) via its lone pairs. wikipedia.org This dual nature influences the electron density of the aromatic ring and, consequently, its reactivity in electrophilic aromatic substitution reactions. researchgate.net

The oxygen atoms of the ether linkage and the acetal group, in turn, are electron-donating and can influence the conformation of the side chain. A key theoretical question is how the electronic effects of the fluorine substituent are transmitted through the propoxy linker to the acetal group, and vice versa. Does the fluorine atom's inductive withdrawal significantly affect the stability or reactivity of the acetal? Conversely, does the conformation of the flexible diethoxypropoxy chain influence the electronic environment of the fluoroaromatic system?

Furthermore, the presence of multiple oxygen atoms in the side chain could lead to intramolecular interactions, such as hydrogen bonding with acidic protons on the aromatic ring in related analogues or chelation with metal catalysts in subsequent transformations. Understanding these subtle synergistic effects is crucial for predicting the molecule's behavior and for designing new catalysts and reagents that can selectively act on one part of the molecule without affecting the other. Theoretical studies on fluorinated ethers have shown that fluorine substitution can significantly alter molecular properties, and similar effects can be anticipated here. researchgate.net

Opportunities for Computational Chemistry in Predicting Novel Transformations

Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules like this compound. rsc.org Density Functional Theory (DFT) calculations, for example, can be used to model the molecule's electronic structure, including its molecular orbitals (HOMO and LUMO), electrostatic potential, and bond dissociation energies. nih.gov This information can provide insights into the most likely sites for electrophilic or nucleophilic attack, as well as the stability of potential intermediates and transition states for various reactions.

Machine learning models, trained on large datasets of chemical reactions, are also emerging as valuable tools for predicting the outcomes of complex organic reactions. atomfair.comnih.govnih.govyoutube.com Such models could be used to predict the feasibility of novel transformations involving this compound, potentially identifying new synthetic routes or unexpected reactivity patterns. For instance, these predictive models could help in designing conditions for selective C-H functionalization on the aromatic ring or for transformations of the acetal group.

The following table summarizes some computational methods and their potential applications to the study of this compound.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, electrostatic potential, bond energies |

| Ab initio methods | High-accuracy energy calculations | Reaction barriers, thermodynamic stability |

| Molecular Dynamics (MD) | Conformational analysis | Preferred conformations, intramolecular interactions |

| Machine Learning (ML) | Reaction outcome prediction | Feasibility of novel reactions, product distribution |

Methodological Challenges and Advancements in Studying Complex Organic Molecules

The study of a polyfunctional molecule like this compound presents several methodological challenges, from its synthesis and purification to its structural characterization. nih.govmdpi.com The presence of multiple functional groups can complicate purification, often requiring advanced chromatographic techniques to separate the desired product from starting materials and byproducts.

Structural elucidation relies heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov In the ¹H NMR spectrum of this compound, the aromatic protons would appear in the downfield region (around 6.5-8.0 ppm), and their splitting pattern would be influenced by coupling to the adjacent fluorine atom. libretexts.org The protons on the carbon adjacent to the ether oxygen would be expected in the 3.4-4.5 ppm range. libretexts.org The ¹³C NMR would show signals for the aromatic carbons in the 120-150 ppm region, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. libretexts.org The carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range. libretexts.org

High-resolution mass spectrometry would be essential to confirm the molecular formula. The fragmentation pattern in the mass spectrum could provide further structural information, for instance, through cleavage of the ether linkage or the acetal group. The combination of these techniques is crucial for unambiguously confirming the structure of such complex molecules. researchgate.net

Pedagogical Applications of the Compound's Structure in Teaching Chemical Principles

The structure of this compound provides an excellent case study for teaching several fundamental principles in organic chemistry. solubilityofthings.comlibretexts.orged.gov Its multifunctional nature allows for a comprehensive discussion of functional group identification and reactivity. chemedx.orgacs.org Students can be tasked with identifying the fluoroarene, ether, and acetal functionalities and predicting their characteristic chemical behaviors.

The molecule is also a valuable tool for teaching spectroscopic analysis. Students can be asked to predict the ¹H and ¹³C NMR spectra, including approximate chemical shifts, integration, and splitting patterns (including C-F and H-F coupling). This exercise helps students to understand the relationship between molecular structure and spectroscopic data.

Furthermore, the synthesis of this compound can be used to illustrate various synthetic strategies and the importance of protecting groups. The need to choose reaction conditions that are compatible with both the fluoroarene and acetal functionalities highlights the challenges of multi-step synthesis and the need for careful planning. The molecule can serve as a starting point for discussions on retrosynthetic analysis, where students are challenged to devise a synthetic route from simpler starting materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(3,3-Diethoxypropoxy)-4-fluorobenzene, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or etherification reactions. A plausible route involves reacting 4-fluorophenol with 3-chloro-1,3-diethoxypropane in the presence of a base (e.g., K₂CO₃) under reflux conditions. Solvent choice (e.g., DMF or acetone) and temperature (80–100°C) significantly impact reaction efficiency. Monitoring via TLC or GC-MS is critical to optimize reaction time and minimize byproducts like unreacted phenol or over-alkylated derivatives .

- Key Considerations : Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance reactivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., ethoxypropoxy chain integration at δ 1.2–1.4 ppm for CH₃ and δ 3.4–4.0 ppm for OCH₂). Fluorine coupling in the aromatic region (δ 6.8–7.2 ppm) confirms para-substitution .

- FT-IR : Peaks at ~1240 cm⁻¹ (C-O-C stretching) and ~1100 cm⁻¹ (C-F stretching) validate ether and fluorobenzene groups.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 285.1342 for C₁₃H₁₉FO₄).

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods or closed systems to avoid inhalation of vapors .

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic environment created by the diethoxypropoxy substituent influence the electrophilic substitution reactivity of the fluorobenzene ring?

- Mechanistic Insight : The ethoxypropoxy group acts as an electron-donating substituent via inductive effects, activating the aromatic ring toward electrophilic substitution (e.g., nitration or halogenation). Computational studies (DFT calculations) predict preferential substitution at the ortho position relative to the fluorine atom. Experimental validation using HNO₃/H₂SO₄ under controlled conditions (0–5°C) confirms regioselectivity .

- Data Interpretation : Compare reaction rates and product distributions with meta- or para-substituted analogs to isolate electronic vs. steric effects.

Q. When encountering contradictory NMR data between theoretical predictions and experimental results, what analytical strategies can resolve discrepancies?

- Troubleshooting :

- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) can reveal conformational changes in the ethoxypropoxy chain that alter splitting patterns .

- Impurity Analysis : Use HSQC or COSY to differentiate between main product signals and minor byproducts (e.g., residual solvents or oxidation products).